Furafylline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furafylline-d3 is a synthetic compound that is used in scientific research for its wide range of applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. This article will provide an overview of furafylline-d3, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Asthma Treatment

Furafylline, a methylxanthine derivative, was initially introduced as a long-acting alternative to theophylline for treating asthma. It helps in managing asthma symptoms by acting as a bronchodilator .

Pharmacokinetics

Studies have shown that furafylline has an elimination half-life significantly longer than that of theophylline when administered to beagle dogs, indicating its potential for extended therapeutic effects .

Cytochrome P450 1A2 Inhibition

Furafylline is a potent and selective inhibitor of human cytochrome P450 1A2, which plays a crucial role in drug metabolism. This property makes it valuable for studying drug-drug interactions and the metabolism of other compounds .

Caffeine Metabolism

Administration of furafylline can lead to elevated plasma levels of caffeine due to its inhibition of caffeine oxidation. This effect is significant for research on caffeine’s pharmacological effects and its interaction with other drugs .

Clinical Drug Interaction Studies

Furafylline has been used in clinical studies to assess drug-drug interactions, particularly through its suppression of CYP1A2 oxidative activity, which is crucial for the metabolism of many drugs .

Mechanism-Based Inhibition Research

As a mechanism-based inhibitor of P450 1A2, furafylline is used in research to understand how certain drugs can irreversibly inhibit enzyme activity, which is important for predicting long-term effects of drug use and potential toxicities .

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Furafylline-d3 involves the incorporation of three deuterium atoms into the Furafylline molecule. This can be achieved through a series of chemical reactions that involve the selective replacement of hydrogen atoms with deuterium atoms. The starting materials for this synthesis pathway include Furafylline and deuterated reagents, which are used in the various reactions to introduce the deuterium atoms. The synthesis pathway involves several steps, including deuterium exchange, reduction, and purification.", "Starting Materials": [ "Furafylline", "Deuterated reagents" ], "Reaction": [ "Step 1: Deuterium exchange - Furafylline is reacted with a deuterated reagent, such as deuterated water or deuterated acid, to replace one or more hydrogen atoms with deuterium atoms.", "Step 2: Reduction - The deuterated Furafylline is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to introduce additional deuterium atoms.", "Step 3: Purification - The resulting Furafylline-d3 is purified using techniques such as chromatography or recrystallization to obtain a pure sample of the compound." ] } | |

Numéro CAS |

149981-47-5 |

Nom du produit |

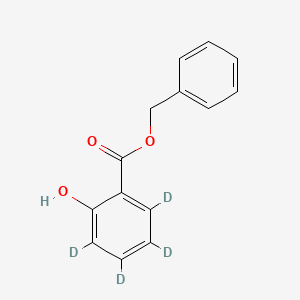

Furafylline-d3 |

Formule moléculaire |

C12H12N4O3 |

Poids moléculaire |

263.271 |

Nom IUPAC |

3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3 |

Clé InChI |

KGQZGCIVHYLPBH-FIBGUPNXSA-N |

SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |

Synonymes |

3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione; 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)